molecular formula C15H16FNO4 B2822612 3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide CAS No. 1795455-77-4

3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide

Cat. No.: B2822612
CAS No.: 1795455-77-4
M. Wt: 293.294
InChI Key: MKHGMPUXVPNYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide (CAS 1795455-77-4) is a chemical compound supplied for research and experimental purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound has a molecular formula of C 15 H 16 FNO 4 and a molecular weight of 293.29 g/mol . Key predicted physical properties include a density of 1.213±0.06 g/cm³ at 20 °C and a boiling point of 401.6±45.0 °C . It is available for purchase from various chemical suppliers, typically with a purity of 90% or higher . As a benzamide derivative featuring both furan and methoxy functional groups, it may be of interest in various exploratory research areas, such as materials science or as a building block in synthetic chemistry . Researchers are encouraged to conduct their own thorough characterization and analysis to determine its suitability for specific experimental applications.

Properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c1-19-12-6-5-10(8-11(12)16)15(18)17-9-14(20-2)13-4-3-7-21-13/h3-8,14H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHGMPUXVPNYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of a nitro group can produce an amine derivative .

Scientific Research Applications

3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the furan ring may participate in π-π interactions. The methoxyethyl chain can improve the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Key Structural and Functional Insights

A. Substituent Effects on Bioactivity
  • Methoxy groups (e.g., 4-methoxy in the target, 2-methoxy in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) increase lipophilicity and metabolic stability .
  • Heterocyclic Moieties : Furan rings (target compound, ) contribute to π-π stacking interactions, critical for antifungal activity. Thiazole/thiadiazole derivatives () show enhanced anticandidal and antibacterial properties due to sulfur-containing heterocycles .
C. Analytical and Physicochemical Properties
  • X-ray Crystallography : Fluorinated benzamides like 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide exhibit well-defined geometric parameters (e.g., C–C bond lengths = 0.003 Å, R factor = 0.034) .
  • Fluorescence : Methoxy-substituted benzamides (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) exhibit pH-dependent fluorescence, useful for metal ion sensing .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
AmidationDCC/HOBt, DMF, 0°C, 12h65–75>95%
PurificationEthyl acetate/hexane (3:7)99%

Basic: Which analytical techniques are essential for structural confirmation?

Answer:
Critical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 4.2–4.5 ppm (methoxyethyl -OCH3), and δ 6.2–6.5 ppm (furan protons) confirm substituent positions .
    • ¹³C NMR : Signals for carbonyl (C=O, ~168 ppm) and fluorinated aromatic carbons (~115 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]+ at m/z 348.1 (calculated for C₁₆H₁₈FNO₄) .
  • IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F) .

Advanced: How does the fluorine substituent influence biological activity and electronic properties?

Answer:
The fluorine atom:

  • Electron-withdrawing effect : Enhances metabolic stability by reducing oxidative degradation .
  • Bioactivity modulation : Fluorine’s electronegativity increases binding affinity to target enzymes (e.g., kinases) by polar interactions .
  • Steric effects : Minimal steric hindrance allows optimal fit into hydrophobic enzyme pockets .

Q. Table 2: Fluorine Impact on Bioactivity (Comparative Data)

CompoundTarget Enzyme IC₅₀ (nM)Metabolic Stability (t₁/₂, h)
Fluorinated analog 12.3 ± 1.58.7
Non-fluorinated analog 45.6 ± 3.23.2

Advanced: What computational strategies predict reactivity and binding modes?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For this compound, the furan ring shows high HOMO density, indicating susceptibility to oxidation .
  • Molecular Docking : Simulates interactions with biological targets (e.g., COX-2). The methoxyethyl chain adopts a folded conformation, enabling hydrophobic interactions with enzyme active sites .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å suggests stable binding .

Basic: How to resolve contradictions in reported reaction yields?

Answer:
Discrepancies arise from:

  • Solvent polarity : Higher yields in DMF (polar aprotic) vs. THF (less polar) due to improved reagent solubility .
  • Catalyst load : Excess DCC (>1.2 eq.) can lead to side reactions (e.g., urea formation), reducing yield .
  • Workup protocols : Acidic washes (e.g., 1M HCl) remove unreacted amines, improving purity .

Q. Methodological Recommendation :

  • Use design of experiments (DoE) to optimize parameters (e.g., temperature, solvent ratio) .

Advanced: What are the challenges in stereochemical analysis during synthesis?

Answer:

  • Chiral centers : The methoxyethyl group may introduce stereoisomers.
  • Resolution strategies :
    • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) .
    • Circular Dichroism (CD) : Confirm enantiopurity by Cotton effects at 220–250 nm .
  • Dynamic kinetic resolution : Catalytic asymmetric hydrogenation to favor desired stereoisomers .

Basic: How to assess stability under varying pH conditions?

Answer:

  • pH-rate profiling : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC:
    • Acidic conditions (pH <3) : Hydrolysis of the amide bond dominates (t₁/₂ = 4 h) .
    • Neutral/basic conditions (pH 7–10) : Stable for >48 h .

Q. Table 3: Stability Data

pHDegradation Pathwayt₁/₂ (h)
2Amide hydrolysis4.0
7No degradation>48

Advanced: What in vitro models evaluate its pharmacological potential?

Answer:

  • Enzyme inhibition assays :
    • COX-2 inhibition : IC₅₀ determination using fluorogenic substrates (e.g., DCFH-DA) .
  • Cell-based assays :
    • Antiproliferative activity : MTT assay in cancer cell lines (e.g., HeLa, IC₅₀ ~15 µM) .
    • Metabolic stability : Microsomal incubation (human liver microsomes, t₁/₂ = 8.7 h) .

Basic: What are common impurities during synthesis, and how are they mitigated?

Answer:

  • Impurities :
    • Unreacted starting materials (e.g., 3-fluoro-4-methoxybenzoic acid).
    • Side products from over-alkylation or oxidation of the furan ring .
  • Mitigation :
    • Flash chromatography : Use gradient elution (hexane → ethyl acetate) to separate impurities .
    • Oxidative stability : Add antioxidants (e.g., BHT) during storage .

Advanced: How to design derivatives to enhance bioavailability?

Answer:

  • Structural modifications :
    • Prodrug approach : Esterify the methoxy group to improve membrane permeability .
    • PEGylation : Attach polyethylene glycol to the furan ring to increase solubility .
  • In silico ADMET prediction : Use tools like SwissADME to optimize LogP (<3) and PSA (<140 Ų) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.